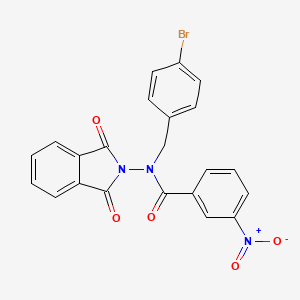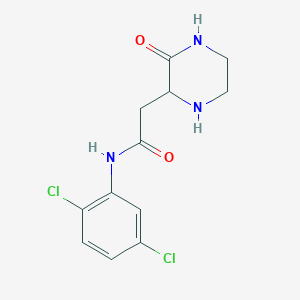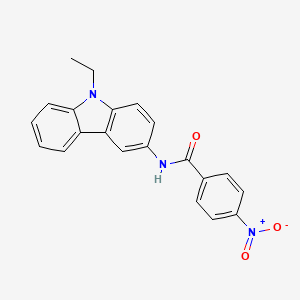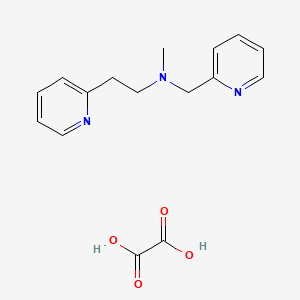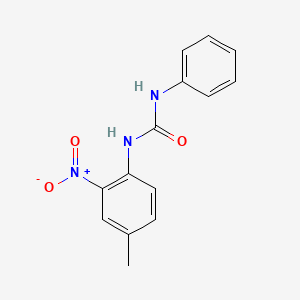
2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Pyridine Substitution: The quinoline core can then be functionalized with pyridine groups through nucleophilic substitution reactions.
Amide Formation: Finally, the carboxylic acid group on the quinoline ring can be converted to an amide by reacting with pyridin-2-ylmethylamine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biologically, this compound might exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of quinoline are often explored for their therapeutic potential, including as antimalarial agents or enzyme inhibitors.
Industry
Industrially, such compounds can be used in the development of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action for 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include DNA, proteins, or other biomolecules, and the pathways involved might include signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single aromatic ring fused to a pyridine ring.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Pyridine: A basic heterocyclic aromatic organic compound.
Uniqueness
2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both quinoline and pyridine moieties, which might confer unique biological activities and chemical properties.
特性
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O/c26-21(24-14-15-7-3-5-11-22-15)17-13-20(19-10-4-6-12-23-19)25-18-9-2-1-8-16(17)18/h1-13H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMCXKEQCOZCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-bromo-4-fluorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B4897203.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)
![hexyl 4-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate](/img/structure/B4897232.png)
![1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione](/img/structure/B4897242.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4897244.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)

![4-[(2,4-dinitro-1-naphthyl)amino]-N-phenylbenzamide](/img/structure/B4897260.png)
